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Compound of Interest

Compound Name: (S)-(-)-2-Bromopropionic acid

Cat. No.: B016716 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for two primary

biocatalytic transformations involving (S)-(-)-2-Bromopropionic acid: stereospecific

dehalogenation to produce (R)-lactic acid and kinetic resolution of racemic 2-bromopropionic

acid using lipases. These enzymatic methods offer green and highly selective alternatives to

traditional chemical synthesis.

Stereospecific Dehalogenation of (S)-(-)-2-
Bromopropionic Acid
The enzymatic conversion of (S)-(-)-2-Bromopropionic acid to (R)-(+)-lactic acid is a key

application of L-2-haloacid dehalogenases (L-DEX). These enzymes catalyze the hydrolytic

cleavage of the carbon-halogen bond via an SN2 mechanism, resulting in an inversion of the

stereochemical configuration at the C-2 position.[1][2] This reaction is of significant interest for

the production of enantiomerically pure lactic acid, a valuable chiral building block in the

pharmaceutical and polymer industries.

Enzymatic Reaction Pathway
The dehalogenation proceeds through a nucleophilic attack by an aspartate residue in the

enzyme's active site on the alpha-carbon of the substrate, leading to the formation of an ester

intermediate and the release of a bromide ion.[3] Subsequent hydrolysis of this intermediate by
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a water molecule, activated by a His-Asp/Glu catalytic dyad, yields the (R)-2-hydroxypropionic

acid product.[3]

(S)-(-)-2-Bromopropionic Acid

L-2-Haloacid
Dehalogenase (L-DEX)

 Substrate Binding (R)-(+)-Lactic Acid

 Catalytic Conversion
(SN2 Reaction)

Br⁻H₂O  Hydrolysis
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Caption: Enzymatic conversion of (S)-(-)-2-Bromopropionic acid to (R)-lactic acid.

Experimental Protocol: Dehalogenation using L-2-
Haloacid Dehalogenase
This protocol is based on the characterization of L-2-haloacid dehalogenases from

Pseudomonas sp., which are known to act on short-chain 2-haloacids.[4]

Materials:

(S)-(-)-2-Bromopropionic acid

Purified L-2-haloacid dehalogenase (e.g., from Pseudomonas sp. YL or a commercially

available equivalent)

Tris-HCl buffer (100 mM, pH 9.5)

Standard laboratory glassware and magnetic stirrer

Incubator or water bath

Quenching solution (e.g., 1 M HCl)

Analytical equipment for determining substrate conversion and product formation (e.g.,

HPLC with a chiral column, or a lactate assay kit)
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Procedure:

Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing

100 mM Tris-HCl buffer (pH 9.5).

Substrate Addition: Add (S)-(-)-2-Bromopropionic acid to a final concentration of 10 mM.

Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified L-2-

haloacid dehalogenase (e.g., 0.1 mg/mL).

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g.,

65°C for L-DEX from Pseudomonas sp. YL) with gentle stirring.[4]

Monitoring the Reaction: Withdraw aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120

minutes).

Quenching: Stop the reaction in the aliquots by adding an equal volume of quenching

solution (e.g., 1 M HCl).

Analysis: Analyze the quenched samples to determine the concentration of the remaining

substrate and the formed product. This allows for the calculation of conversion and yield.

Enantiomeric excess of the (R)-lactic acid product should be determined using a suitable

chiral analytical method.

Quantitative Data for Dehalogenase Activity
The following table summarizes typical reaction conditions and performance indicators for L-2-

haloacid dehalogenases acting on related substrates. These values can serve as a baseline for

optimizing the reaction with (S)-(-)-2-Bromopropionic acid.
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Enzyme
Source

Substrate pH
Temperature
(°C)

Key Findings

Pseudomonas

sp. YL (L-DEX)

[4]

L-2-

Chloropropionic

acid

9.5 65

Thermostable,

acts on short and

long-chain 2-

haloacids.

Pseudomonas

sp. 113 (DL-

DEX)[1]

L-2-

Chloropropionic

acid

9.5 Not specified

Produces D-

lactate with

inversion of

configuration.

Km = 1.1 mM.

Kinetic Resolution of Racemic 2-Bromopropionic
Acid via Lipase-Catalyzed Esterification
Lipases are widely used for the kinetic resolution of racemic mixtures. In the case of racemic 2-

bromopropionic acid, a lipase can selectively esterify one enantiomer at a much higher rate

than the other, allowing for the separation of the unreacted enantiomer. Candida rugosa

(formerly Candida cylindracea) lipase is a commonly used biocatalyst for this purpose.[5][6]

Workflow for Lipase-Catalyzed Kinetic Resolution
The general workflow involves the setup of the enzymatic reaction, monitoring its progress to

approximately 50% conversion, and subsequent separation of the esterified product from the

unreacted acid.

Racemic 2-Bromopropionic Acid
+ Alcohol (e.g., Butanol)

Enzymatic Esterification
(Candida rugosa Lipase)

Reaction Monitoring
(Target ~50% Conversion) Separation

(R)-Butyl-2-Bromopropionate Ester Product

Enriched (S)-(-)-2-Bromopropionic Acid Unreacted Acid
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Caption: Workflow for the kinetic resolution of racemic 2-bromopropionic acid.

Experimental Protocol: Kinetic Resolution using
Candida rugosa Lipase
This protocol is adapted from methodologies used for the resolution of similar 2-haloalkanoic

acids.[7]

Materials:

Racemic 2-bromopropionic acid

Candida rugosa lipase (CCL)

Anhydrous organic solvent (e.g., hexane, isooctane)

Alcohol (e.g., n-butanol)

Molecular sieves (optional, to maintain anhydrous conditions)

Shaker incubator

Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or

HPLC)

Procedure:

Reaction Setup: In a sealed flask, dissolve racemic 2-bromopropionic acid (e.g., 0.1 M) and

n-butanol (e.g., 0.3 M) in the chosen anhydrous organic solvent.

Enzyme Addition: Add the Candida rugosa lipase powder (e.g., 10 mg/mL). If desired, add

activated molecular sieves to remove any water formed during the esterification.

Incubation: Place the flask in a shaker incubator at a controlled temperature (e.g., 30-40°C)

and agitate (e.g., 200 rpm).

Monitoring the Reaction: Periodically take samples and analyze them to monitor the

conversion rate. The reaction is typically stopped at or near 50% conversion to achieve high
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enantiomeric excess for both the product and the remaining substrate.

Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering out

the lipase.

Product Separation: The resulting mixture contains the esterified (R)-enantiomer and the

unreacted (S)-enantiomer. These can be separated by standard chemical methods, such as

extraction with an aqueous base to isolate the acidic (S)-(-)-2-Bromopropionic acid.

Analysis: Determine the enantiomeric excess of the separated (S)-(-)-2-Bromopropionic
acid and the (R)-ester product using chiral chromatography.

Quantitative Data for Lipase-Catalyzed Resolutions
The following table presents data from the kinetic resolution of 2-halopropionic acids and

related compounds using lipases, which can guide the optimization for 2-bromopropionic acid.
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Lipase
Source

Substrate
Reaction
Type

Solvent
Conversi
on (%)

Enantiom
eric
Excess
(ee)

Referenc
e

Candida

rugosa

Racemic 2-

(4-

chlorophen

oxy)

propionic

acid

Esterificati

on

Carbon

tetrachlorid

e

>50

100% (for

remaining

S-acid)

[7]

Candida

rugosa

Racemic

Ibuprofen

Esterificati

on
Isooctane 45 96% (ees) [8]

Candida

antarctica

Lipase B

Racemic

Flurbiprofe

n

Esterificati

on

Not

specified

Not

specified

89.6%

(eep)
[9]

Aspergillus

niger

Racemic

Ketoprofen

methyl

ester

Hydrolysis

Phosphate

buffer (pH

7)

~51 99.85% [10]

These protocols and data provide a solid foundation for researchers to develop and optimize

biocatalytic reactions involving (S)-(-)-2-Bromopropionic acid for various applications in

chemical synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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